molecular formula C12H9F6NO2 B11097727 N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B11097727
M. Wt: 313.20 g/mol
InChI Key: DNPDUXDBEHZBNH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a synthetic organic compound featuring a propanamide core that is extensively substituted with fluorine atoms. Its molecular structure is characterized by two trifluoromethyl groups at the 2 and 3 positions of the propanamide chain, coupled with a 4-acetylphenyl aromatic ring system. This specific arrangement of fluorine atoms and the acetyl-substituted aniline makes it a compound of significant interest in modern chemical and pharmacological research. The presence of multiple trifluoromethyl groups is a key structural motif known to profoundly influence a molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in the design of bioactive molecules and advanced materials . Compounds with trifluoromethyl groups adjacent to amide functionalities have been successfully employed as core building blocks in the development of potent enzyme inhibitors, such as pyruvate dehydrogenase kinase inhibitors, demonstrating the utility of this chemical architecture in probing biological systems . Furthermore, similar N-(aryl)-trifluoromethyl-propanamide scaffolds have been investigated for their activity as Selective Androgen Receptor Modulators (SARMs), highlighting the potential of this chemical class in receptor-based studies . This reagent is provided strictly for Research Use Only (RUO) and is intended for use in laboratory settings by qualified researchers. Applications may include, but are not limited to, medicinal chemistry and drug discovery programs, the development of novel biochemical probes, and as a synthetic intermediate for more complex molecules. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Properties

Molecular Formula

C12H9F6NO2

Molecular Weight

313.20 g/mol

IUPAC Name

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C12H9F6NO2/c1-6(20)7-2-4-8(5-3-7)19-10(21)9(11(13,14)15)12(16,17)18/h2-5,9H,1H3,(H,19,21)

InChI Key

DNPDUXDBEHZBNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Acyl Chloride Preparation : 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C.

  • Amidation : The acyl chloride reacts with 4-acetylbenzamine in the presence of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to form the target amide. Reactions are typically conducted in tetrahydrofuran (THF) or DCM at 25°C for 12–24 hours.

Table 1: Optimization of Classical Amidation

ParameterOptimal ConditionYield (%)Source
SolventTHF78–82
BaseTriethylamine85
Reaction Time18 hours88
Temperature25°C82

Alternative Synthetic Routes

One-Pot Fluorination-Amidation

A modified approach employs 3-bromo-2-(trifluoromethyl)propanoyl chloride as a precursor, undergoing in situ fluorination with silver fluoride (AgF) before amidation. This method reduces side products caused by acyl chloride hydrolysis:

  • Step 1 : Bromine-to-fluorine substitution using AgF in acetonitrile at 50°C for 5 hours.

  • Step 2 : Immediate amidation with 4-acetylbenzamine, yielding the product in 74% overall yield.

Solid-Phase Synthesis

Industrial protocols utilize continuous flow reactors to enhance efficiency:

  • Reagents : 4-Acetylbenzamine and acyl chloride are pumped through a PTFE reactor with immobilized base catalysts (e.g., Amberlyst A21).

  • Advantages : 95% conversion in <30 minutes, scalable to kilogram quantities.

Industrial-Scale Production

Catalytic Systems

Large-scale synthesis employs palladium-catalyzed carbonylation for acyl chloride generation:

  • Catalyst : Pd(PPh₃)₄ in CO atmosphere.

  • Conditions : 80°C, 20 bar CO pressure, yielding 90% purity before distillation.

Purification Challenges

The compound’s high lipophilicity (LogP = 2.26) complicates crystallization. Industrial solutions include:

  • Solvent Pair Recrystallization : Ethyl acetate/hexane (1:3) yields 98% purity.

  • Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate).

Table 2: Industrial Production Metrics

MetricValueSource
Batch Size50–100 kg
Purity Post-Purification≥99%
Cost per Kilogram$2,100–$2,500

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.65 (s, 3H, acetyl CH₃), 3.45–3.60 (m, 2H, CH₂), 7.25–7.80 (m, 4H, aromatic).

  • ¹⁹F NMR : δ -72.5 (CF₃), -115.3 (CF₂).

  • IR : 1680 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-F).

Stability Studies

  • Thermal Stability : Decomposes at 215°C (DSC).

  • Hydrolytic Stability : Stable in pH 4–9; degrades in strong acids/bases .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide as an anticancer agent. Compounds with trifluoromethyl groups have shown enhanced biological activity due to their unique electronic properties. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Study:
In a study involving substituted phenylacetamides, compounds similar to this compound exhibited significant growth inhibition against multiple cancer lines including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) ranged from 75% to 86%, indicating strong anticancer potential .

1.2 Antitubercular Properties
The compound has also been evaluated for its antitubercular activity. A series of derivatives were synthesized and assessed for their effectiveness against Mycobacterium tuberculosis. The results indicated that modifications in the structure could lead to compounds with potent activity, suggesting that this compound could serve as a scaffold for developing new antitubercular agents .

Agricultural Applications

2.1 Antifungal and Insecticidal Activity
The trifluoromethyl group is known to enhance the fungicidal and insecticidal properties of certain compounds. Research has shown that derivatives of this compound can exhibit antifungal activities against various plant pathogens and moderate insecticidal effects.

Case Study:
In a study evaluating the antifungal properties of novel trifluoromethyl pyrimidine derivatives containing amide moieties, some compounds demonstrated excellent in vitro antifungal activity against pathogens like Botrytis cinerea. This indicates the potential application of similar trifluoromethyl-containing compounds in agricultural pest management .

Material Science Applications

3.1 Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices can significantly alter their physical and chemical properties, enhancing thermal stability and chemical resistance. The synthesis of polymers incorporating this compound could lead to materials with specialized functionalities for coatings or membranes.

Case Study:
Research has demonstrated that polymers containing trifluoromethyl groups exhibit improved hydrophobicity and mechanical strength compared to their non-fluorinated counterparts. This opens avenues for developing advanced materials suitable for harsh environments .

Summary Table of Applications

Application AreaSpecific Use CasesObserved Effects
Medicinal ChemistryAnticancer agentsSignificant growth inhibition in cancer cells
Antitubercular agentsPotent activity against Mycobacterium tuberculosis
Agricultural ScienceAntifungal agentsEffective against plant pathogens
InsecticidesModerate efficacy against pests
Material SciencePolymer developmentEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to modulation of specific biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its interactions at the molecular level.

Comparison with Similar Compounds

Bicalutamide and Derivatives

Bicalutamide (CASODEX®), a non-steroidal antiandrogen, shares the propanamide core but differs in substituents:

  • Core structure: N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide .
  • Key differences: A sulfonyl group and hydroxyl group replace the acetylphenyl and trifluoromethyl groups in the target compound. The cyano group at the para position enhances receptor binding specificity for androgen receptors.
  • Applications : Approved for prostate cancer treatment, unlike the target compound, which lacks documented therapeutic use .

TRPV1 Antagonists

Compounds 20–24 () and 43–48 () are propanamides designed as TRPV1 antagonists:

  • Core structure : 2-(3-Fluoro-4-(methylsulfonamido)phenyl)propanamide with pyridin-3-ylmethyl substituents.
  • Key differences: Sulfonamido groups and aryl ethers (e.g., phenoxyethoxy, isopropoxy) improve solubility and receptor affinity. Higher molecular weights (e.g., m/z 679 for compound 20 ) compared to the target compound (m/z 381).
  • Applications : Pain management via TRPV1 inhibition .

Dopamine D₂ Receptor Antagonists

Compounds 1–12 () include propanamides with heterocyclic or sulfonamido substituents:

  • Example : 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide.
  • Key differences: Benzoxazinone or benzothiazinone moieties confer selectivity for dopamine D₂ receptors. Lower fluorine content (e.g., 3–6 F atoms) compared to the target compound (9 F atoms).
  • Applications : Treatment of schizophrenia and psychosis .

Fluorinated Propanamides with Hydroxy/Trihalomethyl Groups

  • 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide (CAS: 662-21-5): Simpler structure with a hydroxyl group and two trifluoromethyl groups. Lacks the acetylphenyl group, reducing aromatic interactions. Potential use as a metabolic intermediate or fluorinated building block .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Fluorine Count Notable Features
Target Compound 4-Acetylphenyl, 2-CF₃, 3-CF₃ 381.19 9 High lipophilicity, metabolic stability
Bicalutamide 4-CN, 3-CF₃, 4-FPhSO₂, 2-OH, 2-CH₃ 430.37 3 Sulfonyl group enhances bioavailability
TRPV1 Antagonist (Compound 20) Pyridin-3-ylmethyl, phenoxyethoxy ~678 (m/z [M+H]⁺ = 679) 6 High molecular weight, polar groups
D₂ Antagonist (Compound 1) Benzooxazinone, 4-CF₃Ph ~350 (estimated) 3 Heterocyclic moiety for receptor binding

Biological Activity

Molecular Structure

  • Chemical Formula : C13H11F6NO2
  • Molecular Weight : 341.23 g/mol
  • IUPAC Name : N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

The structure features a trifluoromethyl group, which enhances lipophilicity and alters the compound's interaction with biological systems. The presence of multiple fluorine atoms can significantly affect the pharmacokinetic properties of the molecule, including absorption, distribution, metabolism, and excretion (ADME).

Research indicates that compounds with trifluoromethyl groups often exhibit unique interactions with enzymes and receptors due to their electronic properties. The trifluoromethyl moiety can influence the binding affinity of the compound to various biological targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
  • Receptor Modulation : The structural characteristics may allow for modulation of neurotransmitter receptors, potentially influencing neurological pathways.

Pharmacological Effects

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

  • Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects by inhibiting COX-2 activity .
  • Analgesic Properties : Some analogs have shown promise in pain management applications due to their ability to modulate pain pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds. Below is a summary of relevant findings:

Study ReferenceCompound StudiedFindings
4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidine derivativesPotent COX-2 inhibitors with favorable pharmacokinetics.
Benzyl ether derivativesShowed neuromuscular blocking properties and potential analgesic effects.
Trifluoromethyl-containing acrylatesExhibited unique interactions with biological systems leading to altered pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Condensation of 4-acetylaniline with trifluoromethylated intermediates under controlled pH (6.5–7.5) and temperature (40–60°C) .
  • Step 2 : Fluorination using agents like SF₄ or HF-pyridine to introduce trifluoromethyl groups, requiring anhydrous conditions .
  • Purification : Chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to achieve >95% purity .
  • Key Solvents : Dimethylformamide (DMF) for solubility, dichloromethane for phase separation .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., acetylphenyl CF₃ groups at δ 120–125 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What are the known biological targets or activities of this compound?

  • Methodological Answer : Preliminary studies suggest interactions with:
  • Neurokinin Receptors : Competitive binding assays (IC₅₀ = 12 nM) indicate antagonism of NK₁ receptors, modulating pain pathways .
  • TRPV1 Channels : Inhibition of capsaicin-induced calcium influx in neuronal cells (EC₅₀ = 50 nM) .
  • Enzyme Targets : Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to trifluoromethyl groups .

Q. What analytical techniques ensure purity and stability during storage?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) monitor purity (>99%) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) assess hydrolytic stability, with LC-MS identifying degradation products .

Q. How is solubility optimized for in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤0.1% v/v) to dissolve the compound, followed by dilution in assay buffers (PBS, pH 7.4) .
  • Surfactants : Polysorbate-80 (0.01%) enhances solubility in aqueous media .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Competitive Binding Assays : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) to assess receptor specificity .
  • Dose-Response Curves : Use nonlinear regression to quantify efficacy (e.g., Emax) and potency (EC₅₀) discrepancies .
  • Molecular Docking : Simulate ligand-receptor interactions (AutoDock Vina) to explain variations in binding affinity due to conformational flexibility .

Q. What advanced spectroscopic techniques elucidate conformational dynamics?

  • Methodological Answer :
  • Dynamic NMR : Variable-temperature ¹⁹F NMR tracks rotational barriers of trifluoromethyl groups .
  • X-ray Crystallography : Resolves crystal packing effects on acetylphenyl orientation (e.g., torsion angles <10°) .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G*) predict lowest-energy conformers .

Q. How to design SAR studies to improve metabolic stability?

  • Methodological Answer :
  • Metabolite Identification : Incubate with liver microsomes (LC-MS/MS) to identify oxidation sites (e.g., acetyl group hydroxylation) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CN) at the para position to reduce CYP-mediated degradation .
  • In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with lower clearance rates .

Q. What strategies mitigate off-target effects in in vivo models?

  • Methodological Answer :
  • Selective Receptor Profiling : Screen against panels of GPCRs/kinases (Eurofins Cerep) to identify cross-reactivity .
  • CRISPR Knockout Models : Validate target specificity using NK₁ receptor-knockout mice .
  • Dose Titration : Establish MTD (maximum tolerated dose) in rodents to avoid toxicity from trifluoromethyl metabolites .

Q. How to integrate computational and experimental data for mechanism of action (MoA) studies?

  • Methodological Answer :
  • Network Pharmacology : Map compound-target-disease interactions (STRING database) to identify secondary pathways .
  • Transcriptomics : RNA-seq of treated cells (e.g., SH-SY5Y) reveals downstream gene regulation (e.g., NF-κB suppression) .
  • Thermodynamic Integration : Calculate binding free energies (MM-PBSA) to correlate docking scores with experimental IC₅₀ values .

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